molecular formula C19H20N2O3S2 B2685483 4-(benzenesulfonyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide CAS No. 941925-28-6

4-(benzenesulfonyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide

Cat. No.: B2685483
CAS No.: 941925-28-6
M. Wt: 388.5
InChI Key: DXZQEUYURHIDPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(benzenesulfonyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide is a complex organic compound that features a benzenesulfonyl group, a cyano group, and a tetrahydrobenzothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide typically involves multi-step organic reactions. One common route starts with the preparation of the tetrahydrobenzothiophene core, followed by the introduction of the cyano group and the benzenesulfonyl group. The final step involves the formation of the butanamide linkage under specific reaction conditions, such as the use of appropriate solvents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group or the sulfonyl group, leading to different products.

    Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(benzenesulfonyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: The compound is investigated for its use in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(benzenesulfonyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiourea
  • 4-(benzenesulfonyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amine

Uniqueness

Compared to similar compounds, 4-(benzenesulfonyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide is unique due to its specific structural features, such as the butanamide linkage. This structural uniqueness can result in different chemical reactivity and biological activity, making it a valuable compound for research and development.

Biological Activity

4-(benzenesulfonyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide is a compound that has garnered attention due to its potential biological activities. This compound is characterized by a complex structure that includes a benzenesulfonyl group and a cyano-substituted tetrahydrobenzothiophene moiety. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C21H18N2O4S3
  • Molecular Weight : 458.57 g/mol
  • CAS Number : 351156-78-0

Research indicates that compounds related to this compound exhibit significant inhibition of Jun N-terminal kinases (JNK2 and JNK3). These kinases are involved in various cellular processes, including apoptosis and stress responses. The selectivity of these compounds within the mitogen-activated protein kinase (MAPK) family is crucial for minimizing off-target effects.

Inhibition Potency

The compound shows potent inhibition against JNK3 with a pIC50 value around 6.7, indicating high efficacy as a therapeutic agent in conditions where JNK signaling is implicated .

Antimicrobial Activity

A qualitative assessment of antimicrobial activity revealed that certain derivatives of the compound inhibited the growth of various microbial strains. For instance, Enterococcus faecium exhibited a growth inhibition zone diameter of 17 mm when treated with specific derivatives. Other notable bacteria affected include Staphylococcus aureus and Bacillus subtilis, with inhibition zones measuring 8 mm and 10 mm respectively .

Antioxidant Activity

The antioxidant potential was evaluated using DPPH and ABTS methods. The results indicated that some derivatives exhibited moderate antioxidant activity, although they were less effective than standard antioxidants. For example, one derivative showed a DPPH inhibition rate of 16.75%, while another had an ABTS inhibition percentage of 7.66% .

Case Study 1: JNK Inhibition

In a study focused on the development of JNK inhibitors, several compounds were synthesized based on the structural framework of this compound. The study demonstrated that these compounds could selectively inhibit JNK2 and JNK3 kinases while showing minimal activity against other kinases like JNK1 and p38alpha. This selectivity is essential for developing targeted therapies for diseases associated with aberrant JNK signaling .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of the compound against a panel of bacterial strains. The results highlighted its effectiveness against Gram-positive bacteria, with specific derivatives showing significant growth inhibition. These findings suggest potential applications in treating bacterial infections .

Summary of Biological Activities

Activity Type Description Key Findings
JNK Inhibition Selective inhibition of JNK2 and JNK3 kinasespIC50 values around 6.7 for potent inhibitors
Antimicrobial Inhibition of microbial growth in various strainsGrowth inhibition zones up to 17 mm against Enterococcus
Antioxidant Assessment using DPPH and ABTS methodsModerate antioxidant activity; less effective than standards

Properties

IUPAC Name

4-(benzenesulfonyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S2/c20-13-16-15-9-4-5-10-17(15)25-19(16)21-18(22)11-6-12-26(23,24)14-7-2-1-3-8-14/h1-3,7-8H,4-6,9-12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXZQEUYURHIDPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CCCS(=O)(=O)C3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.